N-Benzyl Salbutamon-d9 Hydrochloride: A Technical Guide for Advanced Research Applications
N-Benzyl Salbutamon-d9 Hydrochloride: A Technical Guide for Advanced Research Applications
This guide provides an in-depth technical overview of N-Benzyl Salbutamon-d9 Hydrochloride, a deuterated analog of a known Salbutamol (Albuterol) impurity. Designed for researchers, scientists, and drug development professionals, this document details the core physicochemical properties, outlines a validated experimental protocol for its application, and explores the biochemical context of its parent compound, Salbutamol.
Introduction: The Role of Deuterated Standards in Pharmaceutical Analysis
In the landscape of modern pharmaceutical analysis and drug development, stable isotope-labeled compounds are indispensable tools. N-Benzyl Salbutamon-d9 Hydrochloride serves as a critical internal standard for the quantitative analysis of N-Benzyl Salbutamon, a process impurity that may arise during the synthesis of the widely-used bronchodilator, Salbutamol[1][2][3]. The incorporation of nine deuterium atoms on the tert-butyl group provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based assays, without significantly altering its chemical properties[4]. This ensures accurate quantification by correcting for variations in sample preparation and instrument response[4][5].
N-Benzyl Salbutamon itself is a ketone, structurally related to Salbutamol but with a benzyl-protected amine and an oxidized alcohol group. Understanding and controlling such impurities is a regulatory requirement and crucial for ensuring the safety and efficacy of the final drug product.
Core Physicochemical Properties
The fundamental characteristics of N-Benzyl Salbutamon-d9 Hydrochloride are summarized below. These values are essential for accurate mass spectrometry analysis and for the preparation of standard solutions.
| Property | Value | Source(s) |
| Chemical Name | 2-[(1,1-Dimethylethyl-d9)(phenylmethyl)amino]-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone Hydrochloride | [6] |
| CAS Number | 1330183-34-0 | [6][7] |
| Molecular Formula | C₂₀H₁₇D₉ClNO₃ | [6][7][8] |
| Molecular Weight | 372.93 g/mol | [6][7][8] |
| Exact Mass | 372.2346 g/mol | Calculated |
Note on Exact Mass Calculation: The exact mass is calculated using the monoisotopic masses of the most abundant isotopes of each element: C (12.000000), H (1.007825), D (2.014102), Cl (34.968853), N (14.003074), and O (15.994915). This value is critical for high-resolution mass spectrometry.
Experimental Protocol: Quantification of Salbutamol and its Impurities in Human Plasma via LC-MS/MS
The primary application for N-Benzyl Salbutamon-d9 Hydrochloride is as an internal standard. Below is a representative protocol for the simultaneous quantification of Salbutamol and its related impurity, N-Benzyl Salbutamon, in a biological matrix.
3.1 Rationale
This method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for quantitative bioanalysis, due to its high sensitivity and specificity[9][10]. A deuterated internal standard is crucial to account for matrix effects and variability during sample processing[4][5].
3.2 Materials and Reagents
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Human Plasma (K2-EDTA)
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Salbutamol Reference Standard
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N-Benzyl Salbutamon Reference Standard
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N-Benzyl Salbutamon-d9 Hydrochloride (Internal Standard)
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Water (LC-MS Grade)
-
Protein Precipitation Agent (e.g., Acetonitrile with 1% Formic Acid)
3.3 Workflow Diagram
Caption: LC-MS/MS workflow for plasma sample analysis.
3.4 Step-by-Step Methodology
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Preparation of Stock Solutions: Prepare 1 mg/mL stock solutions of Salbutamol, N-Benzyl Salbutamon, and N-Benzyl Salbutamon-d9 Hydrochloride in methanol.
-
Preparation of Calibration Standards and Quality Controls (QCs): Serially dilute the analyte stock solutions in a suitable solvent to prepare working solutions. Spike these into blank human plasma to create calibration standards and QCs at various concentrations.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, standard, or QC, add 10 µL of the N-Benzyl Salbutamon-d9 Hydrochloride internal standard working solution.
-
Add 400 µL of ice-cold acetonitrile containing 1% formic acid.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for analysis.
-
-
LC-MS/MS Conditions:
-
LC System: UPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to separate the analytes from matrix components.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM). Example transitions to be optimized:
-
Salbutamol: Q1/Q3
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N-Benzyl Salbutamon: Q1/Q3
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N-Benzyl Salbutamon-d9 HCl: Q1/Q3
-
-
-
Data Analysis:
-
Integrate the chromatographic peaks for each analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations.
-
Determine the concentrations of the unknown samples and QCs from the calibration curve.
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Biochemical Context: The Salbutamol Signaling Pathway
N-Benzyl Salbutamon is directly related to Salbutamol, a short-acting β2-adrenergic receptor agonist. Its primary therapeutic effect is the relaxation of bronchial smooth muscle, leading to bronchodilation[11][12][13]. Understanding this pathway is crucial for contextualizing the significance of the parent drug.
4.1 Mechanism of Action
Salbutamol binds to β2-adrenergic receptors on the surface of airway smooth muscle cells. This initiates a G-protein-coupled signaling cascade.
Caption: The β2-adrenergic receptor signaling pathway.
Upon activation by Salbutamol, the Gs protein stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP)[11][12]. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium levels and the relaxation of smooth muscle tissue, resulting in bronchodilation[11][12].
Conclusion
N-Benzyl Salbutamon-d9 Hydrochloride is a high-fidelity tool for advanced analytical applications. Its well-defined physicochemical properties and the distinct mass shift provided by deuterium labeling make it an exemplary internal standard for LC-MS/MS-based quantification of Salbutamol-related impurities. The protocols and pathways described herein provide a robust framework for its effective implementation in pharmaceutical research and quality control environments, ensuring data integrity and contributing to the development of safe and effective medicines.
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